molecular formula C10H14ClNO B1453455 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1210485-67-8

1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1453455
CAS RN: 1210485-67-8
M. Wt: 199.68 g/mol
InChI Key: ZUGIJIVPXAETMY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride, commonly known as 3-MeO-PCPA, is a cyclopropane-containing compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to phencyclidine (PCP) and has been shown to exhibit similar pharmacological effects, including dissociative and hallucinogenic properties.

Scientific Research Applications

Methoxyphenyl Compounds in Environmental and Biological Systems

Methoxyphenols, structurally related to methoxyphenyl compounds, are studied for their environmental impact and biological activity. They are derived from lignin pyrolysis and considered potential tracers for biomass burning. Their atmospheric reactivity has implications for air quality and public health, indicating the relevance of methoxyphenyl compounds in environmental chemistry and toxicology studies (Liu et al., 2022).

Cyclopropane Derivatives in Synthetic Chemistry

Cyclopropane-containing compounds are valuable in drug development due to their unique chemical properties. The oxidation of cyclopropane derivatives is a key area of research, offering insights into synthetic strategies for creating carbonylcyclopropanes. This research is crucial for developing new synthetic methodologies in organic chemistry, potentially applicable to "1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride" (Sedenkova et al., 2018).

Amine Compounds in Pharmacology

Amine compounds, particularly those with cyclopropane rings, are of interest in pharmacological research for their diverse biological activities. Studies on similar compounds have explored mechanisms of action, including receptor interactions and effects on neurotransmitter systems. This research underlines the potential of cyclopropane-containing amines in developing new therapeutic agents (Garattini, 1997).

properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-8(7-9)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGIJIVPXAETMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride

CAS RN

1210485-67-8
Record name 1-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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